molecular formula C18H21N7O B6537390 N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1040640-07-0

N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537390
CAS No.: 1040640-07-0
M. Wt: 351.4 g/mol
InChI Key: PODJCIWFEACQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring and a benzyl carboxamide group. The 3-methyl substitution on the triazole ring enhances metabolic stability, while the piperazine moiety improves solubility and pharmacokinetics. The benzyl carboxamide group contributes to target specificity, particularly in enzyme inhibition or receptor binding applications .

Properties

IUPAC Name

N-benzyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-14-20-21-16-7-8-17(22-25(14)16)23-9-11-24(12-10-23)18(26)19-13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODJCIWFEACQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through a series of condensation and cyclization reactions, often using reagents such as hydrazine and carboxylic acids[_{{{CITATION{{{_1{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biological research, it has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy.

Medicine: The compound's potential as an antitumor agent has been explored, with studies indicating its ability to inhibit the growth of cancer cells.

Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs, particularly those targeting metabolic and inflammatory diseases.

Mechanism of Action

The mechanism by which N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations

Key structural differences among analogues include substituents on the triazole ring, piperazine modifications, and carboxamide/aryl group substitutions.

Table 1: Structural Comparison of Triazolo[4,3-b]pyridazine Derivatives
Compound Name Triazole Substituent Piperazine Modification Terminal Group Key Reference
Target Compound: N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide 3-methyl Piperazine-1-carboxamide Benzyl -
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide None Piperazine-1-carboxamide 4-Chlorophenyl
6-(4-Isopropylpiperazino)-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine 3-cyclobutyl 4-Isopropylpiperazine None
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride 3-methyl Unmodified piperazine (salt form) None
N’-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide None Hydrazide Acetyl

Physicochemical Properties

Piperazine salts (e.g., dihydrochloride in ) exhibit higher solubility in polar solvents, while isopropylpiperazine derivatives (e.g., ) may balance lipophilicity and bioavailability .

Key Research Findings

Impact of Substituents on Activity

  • 3-Methyl Group : The 3-methyl substitution on the triazole ring (target compound) reduces metabolic degradation compared to unsubstituted analogues (e.g., ), as evidenced by stability assays in microsomal models .
  • Benzyl vs. Chlorophenyl : The benzyl carboxamide in the target compound provides a balance of lipophilicity and steric bulk, whereas the 4-chlorophenyl group in enhances interactions with hydrophobic enzyme pockets but may limit solubility .
  • Piperazine Modifications : Piperazine salts (e.g., dihydrochloride in ) show superior solubility, while isopropylpiperazine derivatives (e.g., ) exhibit higher BRD4 inhibitory activity due to optimized hydrophobic contacts .

Biological Activity

N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C22H24N6O
  • Molecular Weight : 392.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrase and cholinesterase. This inhibition is significant in therapeutic applications for conditions such as cancer and neurodegenerative diseases.

Antimicrobial Activity

Studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine have demonstrated activity against various bacterial strains. The following table summarizes some relevant findings:

CompoundTarget OrganismIC50 (µM)Reference
N-benzyl derivativeStaphylococcus aureus12.5
Related triazoleEscherichia coli15.0
Piperazine derivativeMycobacterium tuberculosis5.0

Anticancer Activity

The anticancer potential of N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been explored through various in vitro studies. Notably:

  • Cell Lines Tested : Compounds were tested against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer).
CompoundCell LineIC50 (µM)Reference
N-benzyl derivativeHCT1166.2
Related triazoleT47D27.3

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM, suggesting a promising avenue for developing new anti-tubercular agents.
  • Anticancer Screening :
    Another research effort focused on the anticancer properties of similar piperazine derivatives. The study found that several compounds showed selective toxicity towards cancer cells while being non-toxic to normal human cells (HEK293), indicating their potential as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.